molecular formula C15H17NO3S B2580462 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide CAS No. 2379995-63-6

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide

Cat. No.: B2580462
CAS No.: 2379995-63-6
M. Wt: 291.37
InChI Key: OYBFLUMNMXKAMA-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and versatility in synthetic applications . The compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide typically involves the condensation of furan and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted furan and thiophene compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, pain, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}oxane-4-carboxamide is unique due to its combination of furan and thiophene rings, which provides a distinct set of chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications in research and industry .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(11-3-6-18-7-4-11)16-9-13-8-12(10-20-13)14-2-1-5-19-14/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBFLUMNMXKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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